molecular formula C24H20ClN3O4S2 B1230520 N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide

N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide

Cat. No. B1230520
M. Wt: 514 g/mol
InChI Key: HQNIQZQMKGFDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide is a member of piperazines.

Scientific Research Applications

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonism : N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide has been studied for its interaction with the CB1 cannabinoid receptor. It has shown potent and selective antagonistic properties, providing insights into the molecular structure-activity relationship and pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Synthesis and Characterization

  • Synthesis Methods : The compound has been involved in research focused on the synthesis and characterization of various chemical compounds. Studies include the microwave-assisted synthesis of related compounds, which highlights the compound's role in facilitating the development of novel synthesis methods (Williams et al., 2010).

Biological and Pharmacological Activity

  • Antifungal and Antibacterial Properties : Research has indicated that derivatives of the compound exhibit significant antifungal and antibacterial activities. This suggests its potential as a lead compound in developing new antimicrobial agents (Tandon et al., 2010).

Neuropharmacological Research

  • Cognitive Enhancing Properties : In neuropharmacology, analogs of the compound have been studied for their cognitive enhancing properties. This includes research on compounds like SB-399885, which have shown promise in improving cognitive functions in animal models (Hirst et al., 2006).

properties

Product Name

N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide

Molecular Formula

C24H20ClN3O4S2

Molecular Weight

514 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,4-dioxonaphthalen-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C24H20ClN3O4S2/c25-16-5-3-6-17(15-16)27-10-12-28(13-11-27)22-21(26-34(31,32)20-9-4-14-33-20)23(29)18-7-1-2-8-19(18)24(22)30/h1-9,14-15,26H,10-13H2

InChI Key

HQNIQZQMKGFDMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)NS(=O)(=O)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 4
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 5
N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide
Reactant of Route 6
N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide

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